Cas no 1258650-90-6 (benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride)

benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride 化学的及び物理的性質
名前と識別子
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- benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride
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benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68395-0.05g |
benzyl[(1H-pyrazol-3-yl)methyl]amine hydrochloride |
1258650-90-6 | 91% | 0.05g |
$166.0 | 2023-02-13 | |
Enamine | EN300-68395-0.1g |
benzyl[(1H-pyrazol-3-yl)methyl]amine hydrochloride |
1258650-90-6 | 91% | 0.1g |
$248.0 | 2023-02-13 | |
TRC | B411603-100mg |
benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride |
1258650-90-6 | 100mg |
$ 250.00 | 2022-06-07 | ||
TRC | B411603-50mg |
benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride |
1258650-90-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
Enamine | EN300-68395-0.5g |
benzyl[(1H-pyrazol-3-yl)methyl]amine hydrochloride |
1258650-90-6 | 91% | 0.5g |
$557.0 | 2023-02-13 | |
1PlusChem | 1P01AAVF-2.5g |
benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride |
1258650-90-6 | 91% | 2.5g |
$1849.00 | 2025-03-19 | |
A2B Chem LLC | AV59467-1g |
benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride |
1258650-90-6 | 91% | 1g |
$787.00 | 2024-04-20 | |
A2B Chem LLC | AV59467-10g |
benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride |
1258650-90-6 | 91% | 10g |
$3266.00 | 2024-04-20 | |
1PlusChem | 1P01AAVF-500mg |
benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride |
1258650-90-6 | 91% | 500mg |
$797.00 | 2025-03-19 | |
A2B Chem LLC | AV59467-5g |
benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride |
1258650-90-6 | 91% | 5g |
$2214.00 | 2024-04-20 |
benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride 関連文献
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
benzyl(1H-pyrazol-3-ylmethyl)amine hydrochlorideに関する追加情報
Introduction to Benzyl(1H-pyrazol-3-ylmethyl)amine Hydrochloride (CAS No. 1258650-90-6)
Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 1258650-90-6, has garnered attention due to its structural features and its implications in drug discovery and development.
The molecular structure of Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride consists of a benzyl group attached to a pyrazole ring, which is further linked to an amine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical applications. This structural configuration suggests potential interactions with biological targets, making it a valuable candidate for further investigation.
In recent years, there has been growing interest in heterocyclic compounds, particularly those containing the pyrazole scaffold, due to their diverse biological activities. Pyrazole derivatives are known for their roles as pharmacophores in numerous therapeutic agents. The presence of the benzyl group in Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride may contribute to its binding affinity and specificity towards certain biological receptors.
Current research in the field of medicinal chemistry has highlighted the importance of multifunctional compounds that can modulate multiple biological pathways simultaneously. Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride exhibits properties that make it a promising candidate for such applications. Its ability to interact with various targets could lead to the development of novel therapeutic strategies for treating complex diseases.
One of the most intriguing aspects of Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride is its potential role in addressing neurological disorders. Studies have shown that pyrazole derivatives can influence neurotransmitter systems, making them attractive candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The amine group in its structure suggests interactions with monoamine receptors, which are crucial in regulating mood and cognitive functions.
The benzyl group also plays a critical role in determining the pharmacokinetic properties of this compound. It can influence solubility, permeability, and metabolic stability, all of which are essential factors in drug development. By optimizing these properties, researchers can enhance the bioavailability and efficacy of Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride as a potential therapeutic agent.
Furthermore, the hydrochloride salt form of this compound improves its pharmacological profile by increasing its solubility and stability. This makes it more suitable for formulation into various dosage forms, including oral tablets and injectable solutions. The enhanced solubility also facilitates its use in high-throughput screening assays, where rapid dissolution and interaction with biological targets are essential.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction patterns of compounds like Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride with biological targets. These computational methods have accelerated the drug discovery process by allowing virtual screening of large libraries of compounds. By leveraging these technologies, scientists can identify potential lead compounds more efficiently and reduce the time required for experimental validation.
The synthesis of Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process. These methods not only improve efficiency but also minimize waste production, aligning with green chemistry principles.
In conclusion, Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its ability to interact with multiple biological targets makes it a valuable candidate for developing novel therapeutic agents. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its pharmacological properties for clinical applications.
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